molecular formula C16H19NO3S B2377542 (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide CAS No. 2035008-28-5

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide

Cat. No. B2377542
CAS RN: 2035008-28-5
M. Wt: 305.39
InChI Key: LKUHPUICSYVMJU-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems.

Scientific Research Applications

Enantioselective Ene-Reduction

A study explored the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a related compound, using microwave radiation and filamentous marine and terrestrial-derived fungi. This process achieved an enantioselective reduction, producing compounds with a unique CN-bearing stereogenic center. This method provides a green chemistry approach to synthesizing such compounds and exploring their potential applications (Jimenez et al., 2019).

Inhibition of SARS Coronavirus Helicase

Research identified a novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that demonstrated inhibitory effects on SARS coronavirus helicase. The study showed that this compound suppressed the enzymatic activities of the virus's helicase, suggesting potential applications in antiviral drug development (Lee et al., 2017).

Synthesis of Heterocyclic Compounds

A study explored the synthesis of various heterocyclic compounds, including derivatives of furan and thiophene, which are structurally similar to (E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide. Such compounds have potential applications in the development of new materials and chemicals (Jeon & Lee, 2008).

Development of Cytotoxic Agents

Research on focused compound libraries of acrylamide derivatives, similar to the compound , found potential applications as broad-spectrum cytotoxic agents. These findings could contribute to the development of new anticancer therapies (Tarleton et al., 2013).

Synthesis of Photophysical Compounds

A study on the synthesis of novel biphenyl derivatives containing furan and thiophene groups, closely related to the structure of this compound, investigated their photophysical properties. This research could have implications in the field of materials science and optoelectronics (Li et al., 2010).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-10-8-13(15-4-2-12-21-15)7-9-17-16(19)6-5-14-3-1-11-20-14/h1-6,11-13,18H,7-10H2,(H,17,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUHPUICSYVMJU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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